4-Hydroxycephalotaxine

Description

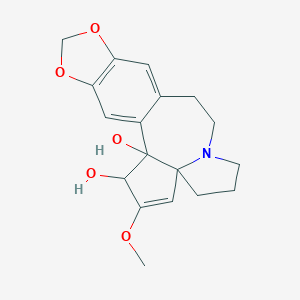

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-22-15-9-17-4-2-5-19(17)6-3-11-7-13-14(24-10-23-13)8-12(11)18(17,21)16(15)20/h7-9,16,20-21H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSKPPYUIBULOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3(C1O)O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004850 | |

| Record name | 4-Hydroxycephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84567-08-8 | |

| Record name | Cephalotaxine, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084567088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxycephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxycephalotaxine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycephalotaxine is a naturally occurring alkaloid isolated from the evergreen tree Cephalotaxus fortunei. As a member of the Cephalotaxus alkaloids, a class of compounds known for their significant biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a summary of the current, albeit limited, understanding of its biological effects. While extensive research on its specific mechanism of action is still required, this document consolidates the available data to serve as a foundational resource for the scientific community.

Chemical Structure and Identification

This compound is a pentacyclic alkaloid. Its core structure is closely related to cephalotaxine, distinguished by the presence of a hydroxyl group at the C-4 position.

Chemical Structure:

IUPAC Name: (1S,3aS,14bS)-1-hydroxy-10-methoxy-3,3a,4,5,6,7-hexahydro-1H-[]dioxolo[4,5-h]pyrrolo[2,1-b][]benzazepin-14b(2H)-ol

CAS Number: 84567-08-8[2]

Molecular Formula: C₁₈H₂₁NO₅[2][3]

Molecular Weight: 331.36 g/mol [4]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 135-137 °C | [3] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [] |

Spectral Data

The structural elucidation of this compound was achieved through spectral analysis. The key spectral data are presented below.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 331, consistent with its molecular formula. Key fragmentation patterns are also observed.[3]

| Fragment (m/z) | Relative Intensity |

| 331 (M+) | 9% |

| 314 | 36% |

| 300 | 6% |

| 298 | 3% |

| 282 | 6% |

| 216 | 6% |

| 109 | 100% |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.54 | s | Aromatic H |

| 7.28 | s | Aromatic H |

| 3.60 | s | Methoxy (OCH₃) |

| 1.80-1.90 | br s | 2 x OH (D₂O exchangeable) |

Note: A complete, detailed assignment of all protons is not available in the cited literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Biological Activity

While many Cephalotaxus alkaloids, particularly the esters of cephalotaxine, have demonstrated significant antileukemic and anticancer properties, specific cytotoxic data for this compound is limited. The parent compound, cephalotaxine, is generally considered inactive, with its esters being the active derivatives.[5] Further investigation is required to determine the antiproliferative and cytotoxic potential of this compound against various cancer cell lines.

Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound has not been elucidated. Research on the parent compound, cephalotaxine, has shown that it can induce apoptosis in leukemia cells through the mitochondrial pathway and by inhibiting autophagy flux.[6] It is plausible that this compound may share some mechanistic similarities, but dedicated studies are necessary to confirm this. No specific signaling pathways modulated by this compound have been identified to date.

Experimental Protocols

Isolation of this compound from Cephalotaxus fortunei

A detailed, step-by-step protocol for the isolation of this compound is not available. The original literature describes the isolation through "repeated chromatography of an alkaloidal fraction of the ethanolic extract" of Cephalotaxus fortunei.[3][5] A generalized workflow for such an isolation is depicted below.

Total Synthesis

A specific, detailed experimental protocol for the total synthesis of this compound is not currently available in the scientific literature. Synthetic routes have been established for the parent compound, cephalotaxine, which could potentially be adapted for the synthesis of its 4-hydroxy derivative.

Conclusion and Future Directions

This compound is a structurally characterized natural product with potential for further pharmacological investigation. The current body of knowledge provides a foundation for its chemical identity and some of its properties. However, significant gaps remain, particularly concerning its biological activity, mechanism of action, and detailed synthetic and isolation protocols.

Future research should focus on:

-

Comprehensive Spectral Analysis: Acquisition and full assignment of ¹³C NMR and IR spectra.

-

Cytotoxicity Screening: Evaluation of the antiproliferative effects of this compound against a panel of human cancer cell lines to determine its IC₅₀ values.

-

Mechanism of Action Studies: Investigation into its effects on cell cycle, apoptosis, and key signaling pathways in cancer cells.

-

Development of a Total Synthesis Route: Establishment of a reproducible and scalable synthetic method to enable further biological studies.

-

Protocol Optimization: Detailed documentation and optimization of the isolation procedure from its natural source.

Addressing these areas will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 2. This compound CAS#: 84567-08-8 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 4-Hydroxycephalotaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycephalotaxine is a naturally occurring alkaloid belonging to the Cephalotaxus family of compounds. First identified in Cephalotaxus fortunei, this molecule is a hydroxylated derivative of cephalotaxine, a core structure for several compounds with notable biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development. The document details the foundational studies, outlines generalized experimental protocols for its extraction and purification from natural sources, and presents its known physicochemical properties.

Introduction

The genus Cephalotaxus, commonly known as plum yews, has been a rich source of unique alkaloids, with cephalotaxine and its esters being the most prominent examples. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the realm of oncology. This compound was first reported as a new alkaloid isolated from Cephalotaxus fortunei in a study titled "Studies on the Alkaloids of Cephalotaxus. III. This compound, a New Alkaloid From Cephalotaxus fortunei"[1]. Its structure was elucidated through spectral analysis and comparison with the well-characterized cephalotaxine[1]. This discovery expanded the known diversity of Cephalotaxus alkaloids and opened avenues for further investigation into the structure-activity relationships of this class of compounds.

Physicochemical Properties

This compound is a white crystalline solid with a melting point of 135-137°C[1]. Its molecular formula has been determined to be C18H21NO5[1]. The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

| Property | Value | Reference |

| Molecular Formula | C18H21NO5 | [1] |

| Molecular Weight | 331.36 g/mol | |

| Melting Point | 135-137°C | [1] |

| Appearance | White powder/crystalline solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Experimental Protocols

While the original full-text publication with detailed experimental specifics for this compound is not widely available, a generalized protocol for the isolation of alkaloids from Cephalotaxus species can be constructed based on established methodologies for related compounds. The following is a representative procedure.

Extraction of Crude Alkaloids

-

Plant Material Preparation: The bark of Cephalotaxus fortunei is air-dried and pulverized to a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, at room temperature or with gentle heating. This process is repeated multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Partitioning:

-

The crude alcoholic extract is concentrated under reduced pressure to yield a thick syrup.

-

The residue is then suspended in a dilute acidic solution (e.g., 1-5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is washed with a nonpolar organic solvent (e.g., petroleum ether or hexane) to remove neutral and weakly acidic impurities.

-

The acidic aqueous layer is then basified with a weak base (e.g., ammonia solution or sodium carbonate) to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent such as chloroform or dichloromethane.

-

-

Crude Alkaloid Fraction: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the crude alkaloid fraction.

Isolation of this compound by Chromatography

The isolation of this compound from the crude alkaloid mixture is achieved through repeated chromatographic techniques[1].

-

Column Chromatography:

-

The crude alkaloid fraction is subjected to column chromatography on a silica gel stationary phase.

-

Elution is performed using a gradient of a nonpolar solvent and a polar solvent, such as a chloroform-methanol mixture. The polarity of the mobile phase is gradually increased to separate the different alkaloids based on their affinity for the stationary phase.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with this compound from the initial column chromatography are further purified using preparative HPLC.

-

A reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like formic acid or trifluoroacetic acid.

-

The elution can be isocratic or a gradient, optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

-

Characterization

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule, revealing key structural features.

-

¹³C NMR: Shows the number and types of carbon atoms present.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

-

Melting Point Determination: The melting point of the purified compound is measured and compared to the reported value.

Visualizations

Experimental Workflow for Isolation

References

An In-depth Technical Guide to 4-Hydroxycephalotaxine (CAS: 84567-08-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycephalotaxine is a naturally occurring alkaloid belonging to the Cephalotaxus family of compounds.[][2][3] First isolated from the bark of Cephalotaxus fortunei, this tetracyclic compound shares a core structure with other biologically active alkaloids, including the potent antileukemic agent homoharringtonine.[2][4][5] While not as extensively studied as some of its esterified analogues, this compound has demonstrated noteworthy cytotoxic activity against various cancer cell lines, making it a compound of interest for further investigation in oncology and drug discovery. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and what is known about its mechanism of action.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 84567-08-8 | N/A |

| Molecular Formula | C₁₈H₂₁NO₅ | [] |

| Molecular Weight | 331.36 g/mol | [] |

| Appearance | Powder | [3] |

| Melting Point | 135-137 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [][3] |

| Chemical Structure | A tetracyclic alkaloid backbone with a benzazepine ring system and an azaspiranic 1-azaspiro[4.4]nonane unit. | [4] |

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against cancer cells. While research is ongoing, the available data indicates potential for this compound as an anticancer agent.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below. It is important to note that while cephalotaxine itself is inactive, derivatives like this compound show significant activity.[6]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Control | Control IC₅₀ (µg/mL) | Reference |

| BT474 | Breast Cancer | 4.7 | Doxorubicin hydrochloride | 0.08 | [7] |

| CHAGO | Lung Cancer (undifferentiated) | 5.7 | Doxorubicin hydrochloride | 2.3 | [7] |

| HepG2 | Liver Cancer | 6.5 | Doxorubicin hydrochloride | 0.9 | [7] |

| Kato3 | Gastric Cancer | 5.3 | Doxorubicin hydrochloride | 1.7 | [7] |

| SW620 | Colorectal Adenocarcinoma | 5.6 | Doxorubicin hydrochloride | 1.1 | [7] |

| KB | Nasopharynx Carcinoma | 14-31 (for related compounds) | N/A | N/A | [8] |

Antiviral Activity

Currently, there is limited specific information available in the public domain regarding the antiviral activity of this compound. However, the parent compound, cephalotaxine, has shown activity against the Zika virus (ZIKV).[9] Further research is required to determine if this compound shares or exceeds this antiviral potential.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from the broader class of Cephalotaxus alkaloids. The well-studied derivative, homoharringtonine, is known to inhibit protein synthesis at the ribosomal level.[4][10] It is plausible that this compound may exert its cytotoxic effects through a similar mechanism, although further investigation is needed to confirm this.

The logical relationship for the proposed mechanism of action, based on related compounds, can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on the literature for related compounds, the following outlines general methodologies that would be applicable.

Isolation of this compound from Cephalotaxus fortunei

This compound is a minor alkaloid component of Cephalotaxus fortunei.[2] Its isolation involves extraction and chromatographic separation.

Protocol Outline:

-

Extraction: The dried and powdered bark of C. fortunei is extracted with ethanol.[2]

-

Fractionation: The crude ethanolic extract is subjected to repeated chromatographic techniques to separate the alkaloidal fraction.[2][5]

-

Purification: The fraction containing this compound is further purified using column chromatography, often with silica gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.[2]

The general workflow for the isolation and purification can be visualized as follows:

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

Protocol Outline:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Analytical Methods

Standard analytical techniques are employed for the characterization and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation and quantification of this compound from complex mixtures.

-

Mass Spectrometry (MS): Used for the determination of the molecular weight and structural elucidation. This compound can also serve as an internal standard for mass spectrometry-based assays.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural confirmation of the molecule.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against a range of cancer cell lines. While its mechanism of action is not yet fully understood, it likely shares similarities with other Cephalotaxus alkaloids that are known protein synthesis inhibitors. Further research is warranted to fully explore its therapeutic potential, including more extensive in vivo studies, elucidation of its specific molecular targets and signaling pathways, and investigation into its potential antiviral properties. The development of efficient synthetic routes would also be beneficial for producing larger quantities for preclinical and clinical evaluation.

References

- 2. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 84567-08-8 [amp.chemicalbook.com]

- 4. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. New alkaloids from Cephalotaxus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Hydroxycephalotaxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycephalotaxine, a naturally occurring alkaloid isolated from the bark of Cephalotaxus fortunei, represents a compound of significant interest within the scientific community, particularly in the fields of natural product chemistry and oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated summaries of its physicochemical and spectral data, detailed experimental protocols for its isolation, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this promising molecule.

Physicochemical Properties

This compound is a crystalline solid with a defined melting point and characteristic solubility profile. The presence of a hydroxyl group on the aromatic ring distinguishes it from its parent compound, cephalotaxine, and influences its polarity and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₅ | [1] |

| Molecular Weight | 331.36 g/mol | [1] |

| Appearance | Powder | [2] |

| Melting Point | 135-137 °C | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |

| Source | Barks of Cephalotaxus fortunei | [1][2] |

Chemical Reactivity and Synthesis

The chemical structure of this compound, featuring a hydroxylated aromatic ring, a tertiary amine, an ester, and a complex polycyclic framework, provides multiple sites for chemical modification. The carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic aromatic substitution reactions.[2] Furthermore, the ester group is capable of hydrolysis.[2] The hydroxyl group has been utilized to generate various ester and ether derivatives, often with high yields.[2]

While the total synthesis of the parent compound, cephalotaxine, has been extensively studied and achieved through various routes, specific synthetic pathways culminating in this compound are less commonly reported.[3][4][5][6][7][8] The synthesis of this compound would likely involve a late-stage oxidation of the aromatic ring of a cephalotaxine precursor or the incorporation of a protected hydroxyl group from an early-stage building block.

Spectral Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 2: Spectral Data of this compound

| Technique | Data | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 331 | [1] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ 3.60 (s, 3H, -OCH₃), 6.54 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 1.80-1.90 (br s, 2H, D₂O exchangeable) | [1] |

A detailed analysis of the mass spectrum indicates a molecular ion peak at m/z 331, consistent with the molecular formula C₁₈H₂₁NO₅.[1] The ¹H NMR spectrum reveals key structural features, including a methoxy group and two aromatic protons. The absence of a proton signal corresponding to the C4 position, when compared to the spectrum of cephalotaxine, is a key indicator of hydroxylation at this position.[1]

Experimental Protocols

Isolation of this compound from Cephalotaxus fortunei

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

The process begins with the extraction of the plant material with ethanol. The resulting extract is then subjected to an acid-base partitioning to separate the alkaloids from other plant constituents. The crude alkaloid mixture is then purified using repeated column chromatography to yield this compound.[1]

Biological Activity and Potential Applications

Anticancer Activity

While many Cephalotaxus alkaloids, particularly the harringtonine esters, have demonstrated significant antileukemic activity, the specific cytotoxic and anticancer properties of this compound are not as extensively documented.[1] However, related compounds with hydroxylated aromatic rings often exhibit interesting biological activities, suggesting that this compound is a promising candidate for further investigation in cancer research. Studies on other "4-hydroxy" compounds have shown modulation of the actomyosin cytoskeleton to reduce metastasis and induction of apoptosis in various cancer cell lines, providing potential avenues for investigating the mechanism of this compound.[9]

Use as an Analytical Standard

This compound serves as a valuable internal standard in the development of mass spectrometry-based assays, such as those using LC-MS or GC-MS platforms. Its use facilitates the optimization of sample preparation protocols, chromatographic separation conditions, and mass spectrometry parameters to achieve maximum resolution and sensitivity for the detection of related alkaloids in complex biological matrices.[2]

Logical Relationship for Analytical Standard Application

Caption: Role of this compound as an internal standard.

Future Directions

This compound remains a molecule with untapped potential. Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient and stereoselective total synthesis would provide a reliable source of the compound for further studies and enable the creation of novel analogs.

-

Comprehensive Biological Evaluation: A thorough investigation of its cytotoxic and anticancer activities against a broad panel of cancer cell lines is warranted.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its potential therapeutic applications.

-

Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies are necessary to determine its absorption, distribution, metabolism, excretion, and toxicity profiles.

By addressing these research gaps, the scientific community can fully explore the therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formal synthesis of cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. researchgate.net [researchgate.net]

- 7. A formal total synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A formal synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Hydroxycephalotaxine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Hydroxycephalotaxine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a natural alkaloid isolated from plants of the Cephalotaxus genus.[1][2] A thorough understanding of its solubility is critical for researchers, scientists, and drug development professionals engaged in its extraction, purification, formulation, and biological activity screening. This document summarizes the available solubility data, presents detailed experimental protocols for its determination, and outlines the key factors influencing its behavior in various organic solvents.

Qualitative Solubility Data

Currently, publicly available literature provides qualitative solubility information for this compound rather than specific quantitative values (e.g., mg/mL at a given temperature). The compound is generally soluble in several common organic solvents. This information is crucial for initial solvent selection in laboratory procedures such as extraction, chromatography, and assay preparation.

The known qualitative solubility of this compound is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Data sourced from multiple chemical suppliers.[1][2] |

The selection of an appropriate solvent is guided by the fundamental principle of "like dissolves like," which posits that substances dissolve best in solvents with similar polarity.[1][3] this compound, as an alkaloid with multiple polar functional groups, demonstrates solubility in polar aprotic and halogenated solvents.

Experimental Protocol for Solubility Determination

While specific experimental data for this compound is not detailed in the available literature, a standardized and widely accepted methodology for determining the equilibrium solubility of a compound is the shake-flask method .[1][2][4] This protocol is considered the gold standard for obtaining accurate and reproducible solubility data.[5]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. By agitating an excess amount of the solid solute with the solvent for a sufficient period, a state of equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured, which defines its solubility under those conditions.[1][2]

Detailed Experimental Workflow

The following is a generalized, step-by-step protocol for determining the solubility of this compound in an organic solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed, temperature-controlled container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution becomes saturated.[1]

-

Add a known volume of the selected organic solvent (e.g., acetone, DMSO).

-

-

Equilibration:

-

Agitate the container at a constant temperature using a mechanical shaker or magnetic stirrer.[1]

-

The agitation should continue for a prolonged period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[1][2] The time required can vary depending on the compound and solvent system.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.[1][2]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and highly accurate method for this purpose.[1][4]

-

A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure precise quantification.[2]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), specifying the solvent and the precise temperature at which the measurement was conducted.[1]

-

High-Throughput Screening (HTS) Methods

For early-stage drug discovery where rapid assessment of a large number of compounds is necessary, kinetic solubility methods are often employed in a high-throughput screening (HTS) format.[2][6] These methods typically involve dissolving the compound in DMSO and then adding it to an aqueous buffer, with precipitation being detected by methods like nephelometry (light scattering).[2] While faster, these kinetic solubility values may not be as precise as the equilibrium solubility determined by the shake-flask method.[2]

Conclusion

The available data indicates that this compound is soluble in several common organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. While this qualitative information is useful for routine laboratory work, quantitative solubility data is essential for applications such as formulation development and preclinical studies. In the absence of published quantitative values, the shake-flask method provides a robust and reliable framework for the empirical determination of the equilibrium solubility of this compound. Adherence to a standardized protocol is critical for generating accurate and comparable data that can effectively guide further research and development efforts.

References

Spectroscopic Profile of 4-Hydroxycephalotaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxycephalotaxine, a cephalotaxine-type alkaloid. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and drug development settings. The data is compiled from the structural elucidation of related compounds isolated from natural sources.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Cephalotaxus genus, notably Cephalotaxus fortunei var. alpina. Its structural characterization relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents the key spectroscopic data for a closely related compound, 4-hydroxy cephalotaxinone, which provides a strong reference for the spectroscopic properties of this compound.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for 4-hydroxy cephalotaxinone, a compound with the same molecular formula as this compound (C18H19NO5)[1].

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass of the protonated molecule, confirming its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C18H19NO5 | [1] |

| Ion | [M+H]⁺ | [1] |

| Measured m/z | 330.1337 | [1] |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 3520, 3406 | -OH (hydroxyl groups) | [1] |

| 1631 | C=C (aromatic) | [1] |

| 1500, 1482 | Aromatic ring vibrations | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here is for the structurally analogous cephalotine C (4-hydroxy cephalotaxinone)[1].

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | 5.21 | d | 6.4 |

| 2α | 2.25 | m | |

| 2β | 2.05 | m | |

| 3 | 4.81 | d | 6.4 |

| 6α | 3.20 | m | |

| 6β | 2.95 | m | |

| 7 | 6.76 | s | |

| 10 | 6.72 | s | |

| 11α | 4.68 | d | 10.8 |

| 11β | 4.55 | d | 10.8 |

| 14 | 7.15 | s | |

| OCH₂O | 5.97 | s |

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 76.7 |

| 2 | 35.1 |

| 3 | 76.1 |

| 4 | 86.1 |

| 5 | 128.6 |

| 6 | 52.1 |

| 7 | 110.1 |

| 8 | 146.8 |

| 9 | 147.4 |

| 10 | 106.0 |

| 11 | 67.8 |

| 12 | 132.4 |

| 13 | 106.7 |

| 14 | 129.5 |

| OCH₂O | 101.5 |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies used for the isolation and characterization of cephalotaxine-type alkaloids[1].

Material and Methods

Isolation: The compound was isolated from the leaves and twigs of Cephalotaxus fortunei var. alpina. The plant material was extracted, and the resulting crude extract was subjected to column chromatography for purification.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

IR Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectra were acquired on an ESI-MS instrument to determine the exact mass and molecular formula.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of this compound is outlined below. This process ensures a systematic approach to structure elucidation.

References

The Enduring Therapeutic Potential of Cephalotaxus Alkaloids: A Technical Review for Drug Development

Introduction

For decades, the genus Cephalotaxus, a small group of evergreen conifers, has been a significant source of structurally unique and biologically active alkaloids. These natural products, particularly the ester derivatives of the parent alkaloid cephalotaxine, have garnered substantial interest from the scientific community for their potent anti-cancer properties. This technical guide provides a comprehensive literature review of Cephalotaxus alkaloids, with a focus on their chemistry, pharmacology, and clinical applications, tailored for researchers, scientists, and drug development professionals. We present a detailed summary of quantitative data, experimental methodologies, and key signaling pathways to facilitate further research and development in this promising area of oncology.

Chemical Diversity and Structure-Activity Relationships

The characteristic chemical scaffold of most Cephalotaxus alkaloids is a tetracyclic system featuring a benzazepine ring fused to an azaspiro[4.4]nonane moiety.[1][2] The parent alkaloid, cephalotaxine (CET), is the most abundant in the plant but exhibits modest biological activity.[3] The potent anti-leukemic properties arise from the esterification of the C3-hydroxyl group of cephalotaxine with various complex acyl side chains.[1] Homoharringtonine (HHT), harringtonine (HT), and isoharringtonine are among the most well-studied and clinically relevant ester alkaloids.[1][2] To date, over 70 Cephalotaxus alkaloids have been identified and characterized.[1][2]

Quantitative Analysis of Biological Activity

The cytotoxic and anti-proliferative effects of Cephalotaxus alkaloids have been extensively evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a critical metric for comparing the potency of these compounds. A summary of reported IC50 values for various Cephalotaxus alkaloids against different human cancer cell lines is presented in Table 1.

| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Homoharringtonine (HHT) | U937 | Histiocytic Lymphoma | 4.21 | [4] |

| Homoharringtonine (HHT) | HL-60 | Acute Promyelocytic Leukemia | 6.66 | [4] |

| Harringtonine (HT) | U937 | Histiocytic Lymphoma | 6.58 | [4] |

| Harringtonine (HT) | HL-60 | Acute Promyelocytic Leukemia | 6.70 | [4] |

| Cephalancetine A | A549 | Lung Carcinoma | >20 | [5] |

| Cephalancetine B | HCT116 | Colorectal Carcinoma | >20 | [5] |

| Cephalancetine D | SK-BR-3 | Breast Adenocarcinoma | >20 | [5] |

| Known Alkaloid 12 | A549 | Lung Carcinoma | Remarkable Activity | [5] |

| Known Alkaloid 12 | HCT116 | Colorectal Carcinoma | Remarkable Activity | [5] |

| Known Alkaloid 12 | HepG2 | Hepatocellular Carcinoma | Remarkable Activity | [5] |

| Known Alkaloid 13 | A549 | Lung Carcinoma | Remarkable Activity | [5] |

| Known Alkaloid 13 | HCT116 | Colorectal Carcinoma | Remarkable Activity | [5] |

| Known Alkaloid 13 | HepG2 | Hepatocellular Carcinoma | Remarkable Activity | [5] |

| Cephalotaxine | HeLa | Cervical Cancer | >20 | [6] |

| Cephalotaxine | SGC-7901 | Gastric Cancer | >20 | [6] |

| Cephalotaxine | A-549 | Lung Cancer | >20 | [6] |

Table 1: In Vitro Cytotoxicity of Cephalotaxus Alkaloids. This table summarizes the IC50 values of various Cephalotaxus alkaloids against several human cancer cell lines. "Remarkable Activity" indicates that the source cited significant cytotoxicity without providing a specific IC50 value.

Clinical Pharmacology and Efficacy of Homoharringtonine (Omacetaxine Mepesuccinate)

Homoharringtonine, under the non-proprietary name omacetaxine mepesuccinate (Synribo®), has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic myeloid leukemia (CML) that is resistant or intolerant to two or more tyrosine kinase inhibitors (TKIs).[7] Its clinical efficacy has been demonstrated in several phase II trials.

Pharmacokinetics of Homoharringtonine

The clinical pharmacokinetics of HHT have been studied in patients receiving the drug via continuous infusion. Key pharmacokinetic parameters are summarized in Table 2. Unchanged HHT exhibits a biphasic plasma decline with a terminal half-life of 9.3 ± 1.4 hours.[1] The drug is extensively metabolized, and urinary excretion is not a major route of elimination for the parent compound.[1]

| Parameter | Value | Unit | Reference |

| α-half-life | 0.5 ± 0.1 | hours | [1] |

| β-half-life | 9.3 ± 1.4 | hours | [1] |

| Total Clearance | 177.4 ± 27.7 | ml x hour⁻¹ x kg⁻¹ | [1] |

| Apparent Volume of Distribution | 2.4 ± 0.4 | L x kg⁻¹ | [1] |

| 72-hour Cumulative Urinary Excretion (Total Tritium) | 28.2 | % of dose | [1] |

| Unchanged HHT in 72-hour Urine | 38.3 | % of total tritium | [1] |

Table 2: Pharmacokinetic Parameters of Homoharringtonine in Humans. This table presents the key pharmacokinetic parameters of homoharringtonine following intravenous administration.

Clinical Trial Outcomes in Chronic Myeloid Leukemia (CML)

The efficacy of omacetaxine mepesuccinate has been evaluated in patients with chronic phase (CP) and accelerated phase (AP) CML who have failed prior TKI therapy. The results from a combined analysis of two phase II trials are presented in Table 3.

| Phase | Endpoint | Result | Median Duration | Reference |

| Chronic Phase (CP) | Major Cytogenetic Response (MCyR) | 18% of patients | 12.5 months | [7] |

| Accelerated Phase (AP) | Major Hematologic Response (MaHR) | 14% of patients | 4.7 months | [7] |

Table 3: Clinical Efficacy of Omacetaxine Mepesuccinate in CML. This table summarizes the key efficacy endpoints from clinical trials of omacetaxine mepesuccinate in patients with chronic and accelerated phase CML.

Mechanisms of Action

The primary mechanism of action of the clinically significant Cephalotaxus ester alkaloids, such as homoharringtonine, is the inhibition of protein synthesis.[8] This is achieved through a direct interaction with the ribosome. In addition to this primary mechanism, Cephalotaxus alkaloids have been shown to induce apoptosis through various signaling pathways.

Inhibition of Protein Synthesis

Homoharringtonine targets the large ribosomal subunit and binds to the A-site, thereby interfering with the initial elongation step of protein synthesis.[8][9] This prevents the proper binding of aminoacyl-tRNA and subsequent peptide bond formation.[10] The consequence is a global reduction in protein synthesis, with a particularly pronounced effect on proteins with short half-lives, many of which are critical for cancer cell survival and proliferation, such as c-Myc and Mcl-1.[9]

Figure 1: Mechanism of Protein Synthesis Inhibition by Homoharringtonine (HHT). HHT binds to the A-site of the ribosome, preventing the binding of aminoacyl-tRNA and thereby inhibiting peptide chain elongation.

Induction of Apoptosis via the Mitochondrial Pathway

Cephalotaxine (CET), the parent alkaloid, has been shown to induce apoptosis in leukemia cells through the activation of the intrinsic or mitochondrial pathway.[3] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak.[3] This ultimately leads to the activation of caspases and the execution of the apoptotic program.

Figure 2: Cephalotaxine-Induced Mitochondrial Apoptosis Pathway. CET induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Experimental Methodologies

Isolation and Purification of Cephalotaxus Alkaloids

A general protocol for the extraction and isolation of alkaloids from Cephalotaxus plant material involves several key steps. The following is a representative procedure based on established methods:

-

Sample Preparation: The plant material (e.g., leaves, twigs, seeds) is dried and ground into a coarse powder to increase the surface area for extraction.[11][12]

-

Extraction: The powdered plant material is extracted with an organic solvent, typically ethanol or methanol, often using a Soxhlet apparatus or through repeated maceration.[11]

-

Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like chloroform.[12]

-

Chromatographic Separation: The crude alkaloid mixture is further purified using various chromatographic techniques. Column chromatography over silica gel or alumina is a common initial step.[13] More advanced techniques like high-speed counter-current chromatography (HSCCC) can be employed for efficient separation of individual alkaloids.[13]

-

Final Purification and Identification: The isolated compounds are further purified by recrystallization or preparative high-performance liquid chromatography (HPLC). The structures of the purified alkaloids are then elucidated using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[13]

Figure 3: General Workflow for the Isolation of Cephalotaxus Alkaloids. This diagram outlines the key steps involved in the extraction, separation, and identification of alkaloids from Cephalotaxus species.

In Vitro Protein Synthesis Inhibition Assay

To specifically assess the inhibitory effect of Cephalotaxus alkaloids on protein synthesis, an in vitro translation (IVT) assay can be employed. This cell-free system allows for the direct measurement of protein production from a given mRNA template.

-

System Components: A typical eukaryotic IVT system includes cell lysate (e.g., from HeLa cells or rabbit reticulocytes) containing ribosomes and other necessary translation factors, an energy source (ATP, GTP), amino acids, and the mRNA template encoding a reporter protein (e.g., luciferase).[14][15]

-

Assay Procedure:

-

The IVT reaction mixture is prepared with all components.

-

The test compound (Cephalotaxus alkaloid) at various concentrations is added to the reaction. A vehicle control (e.g., DMSO) is also included.

-

The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 60-90 minutes) to allow for protein synthesis.[15][16]

-

The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence with a luminometer.[14]

-

-

Data Analysis: The reduction in reporter signal in the presence of the test compound compared to the vehicle control indicates the level of protein synthesis inhibition. IC50 values can be calculated from the dose-response curve.

Conclusion and Future Directions

The Cephalotaxus alkaloids, particularly homoharringtonine, represent a valuable class of anti-cancer agents with a well-defined mechanism of action and proven clinical efficacy in hematological malignancies. The information compiled in this technical guide highlights the significant progress made in understanding the chemistry, pharmacology, and clinical utility of these compounds.

Future research should focus on several key areas. The development of more efficient and scalable synthetic routes for clinically relevant alkaloids remains a priority to reduce reliance on natural sources.[17] Further investigation into the activity of these alkaloids against solid tumors is warranted, as is the exploration of their potential in combination therapies with other anti-cancer drugs. A deeper understanding of the molecular details of their interactions with the ribosome and other cellular targets will be crucial for the rational design of novel, more potent, and selective analogs with improved therapeutic indices. The comprehensive data and methodologies presented herein provide a solid foundation for these future endeavors, aiming to fully unlock the therapeutic potential of this remarkable family of natural products.

References

- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephalotaxus Alkaloids [pubmed.ncbi.nlm.nih.gov]

- 3. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloids from Cephalotaxus lanceolata and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. U.S. Food and Drug Administration approval summary: omacetaxine mepesuccinate as treatment for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homoharringtonine and omacetaxine for myeloid hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxycephalotaxine from Cephalotaxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalotaxine, a natural alkaloid extracted from plants of the genus Cephalotaxus, serves as a crucial precursor for the semi-synthesis of clinically significant anticancer drugs, such as homoharringtonine. The functionalization of the cephalotaxine core is a key strategy in the development of novel derivatives with potentially enhanced or new biological activities. This document provides a detailed protocol for the proposed synthesis of 4-hydroxycephalotaxine, a derivative hydroxylated at the C4-position, starting from cephalotaxine. The introduction of a hydroxyl group at this allylic position may modulate the compound's pharmacological properties and provides a handle for further chemical modifications.

The proposed synthesis utilizes a regioselective allylic oxidation of the C4-methylene group of cephalotaxine using selenium dioxide as a catalyst and tert-butyl hydroperoxide (TBHP) as a stoichiometric oxidant. This method, a variation of the Riley oxidation, is a well-established procedure for the hydroxylation of allylic C-H bonds in complex molecules.[1] The use of a catalytic amount of the toxic selenium dioxide with a co-oxidant enhances the safety and simplifies the purification of the product.[1][2]

Proposed Synthetic Pathway

The chemical transformation for the synthesis of this compound from cephalotaxine is depicted below:

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

This section details the proposed experimental procedure for the synthesis of this compound from cephalotaxine.

Materials:

-

Cephalotaxine

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (TBHP), 70% solution in water

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium sulfite (Na₂SO₃), saturated aqueous solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cephalotaxine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add a catalytic amount of selenium dioxide (0.1 eq). Stir the mixture for 10-15 minutes. Subsequently, add tert-butyl hydroperoxide (70% in water, 1.5 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce any remaining peroxides and selenium species. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Value |

| Reactants | |

| Cephalotaxine | 1.0 eq |

| Selenium dioxide | 0.1 eq |

| tert-Butyl hydroperoxide (70%) | 1.5 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Product | |

| Expected Yield | 50-70% (estimated) |

| Appearance | White to off-white solid |

| Characterization Data | |

| Molecular Formula | C₁₈H₂₁NO₅ |

| Molecular Weight | 331.36 g/mol |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): 6.8-6.6 (Ar-H), 5.9 (s, OCH₂O), 5.8 (m, C=CH), 4.5 (m, CHOH), 3.8 (s, OCH₃), 3.5-2.0 (m, aliphatic protons) |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 140-150 (Ar-C), 130-135 (C=CH), 101 (OCH₂O), 70-75 (CHOH), 55-60 (OCH₃), 20-50 (aliphatic carbons) |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive. Handle with care and avoid contact with metals.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Disclaimer

The experimental protocol described herein is a proposed method based on established chemical literature for similar transformations. This specific reaction for the synthesis of this compound from cephalotaxine has not been explicitly reported. Therefore, the reaction conditions, yield, and characterization data are estimates and may require optimization. Researchers should exercise caution and perform the reaction on a small scale initially to establish the optimal conditions and verify the identity and purity of the product.

References

Application Notes and Protocols for the Quantification of 4-Hydroxycephalotaxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 4-Hydroxycephalotaxine, a known alkaloid and metabolite of Cephalotaxine found in various Cephalotaxus species. While specific validated methods for this compound are not widely published, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) that can be adapted and validated for its quantification in biological matrices and pharmaceutical formulations.

Introduction to this compound Analysis

This compound is a naturally occurring alkaloid isolated from plants of the Cephalotaxus genus, such as Cephalotaxus fortunei and Cephalotaxus koreana. As a metabolite of Cephalotaxine, its quantification is crucial for pharmacokinetic, toxicological, and quality control studies. The development of robust and sensitive analytical methods is essential for accurately determining its concentration in complex matrices.

The analytical techniques of choice for the quantification of this compound and related Cephalotaxus alkaloids are HPLC, due to its separating power and accessibility, and LC-MS/MS, for its superior sensitivity and selectivity.

Analytical Methods and Protocols

While a specific, universally validated method for this compound is not available in the public domain, the following protocols, based on established methods for Cephalotaxine and other related alkaloids, provide a strong foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound in plant extracts and potentially in biological fluids after appropriate sample preparation.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound from other matrix components.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Based on the UV spectrum of related compounds, a wavelength in the range of 254-290 nm should be evaluated for optimal detection of this compound.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

-

Sample Preparation (Plant Material):

-

Homogenize the dried plant material.

-

Extract the alkaloids using a suitable solvent such as methanol or ethanol, potentially with the aid of sonication or reflux.

-

Filter the extract and evaporate the solvent.

-

Reconstitute the residue in the mobile phase before injection.

-

-

Sample Preparation (Biological Matrix - e.g., Plasma):

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

Workflow for HPLC Sample Preparation and Analysis

Caption: Workflow for sample preparation and HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a common starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the protonated molecule [M+H]⁺.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. As an example, for Cephalotaxine (m/z 316), transitions to major product ions would be monitored. For this compound (expected m/z 332), similar fragmentation patterns should be investigated.

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each transition to maximize signal intensity.

-

-

Internal Standard: A stable isotope-labeled analog of this compound would be ideal. If unavailable, a structurally related compound with similar chromatographic and ionization behavior can be used.

-

Sample Preparation: Similar to the HPLC protocol, but with potentially more rigorous cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.

Workflow for LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS quantification.

Data Presentation and Method Validation

Any developed analytical method for the quantification of this compound must be validated according to international guidelines (e.g., ICH). The following tables summarize the typical performance characteristics that should be evaluated. The provided values are examples based on similar compounds and should be determined experimentally for this compound.

Table 1: HPLC-UV Method Performance Characteristics (Exemplary)

| Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.995 | > 0.998 |

| Range | To be determined | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~30 ng/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | ~100 ng/mL |

| Precision (%RSD) | Intraday ≤ 2%, Interday ≤ 3% | < 2% |

| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Table 2: LC-MS/MS Method Performance Characteristics (Exemplary)

| Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | To be determined | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | ~0.1 ng/mL |

| Precision (%RSD) | LLOQ ≤ 20%, Other levels ≤ 15% | < 15% |

| Accuracy (% Bias) | LLOQ ± 20%, Other levels ± 15% | Within ± 15% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | To be determined |

| Recovery | Consistent, precise, and reproducible | > 80% |

Signaling Pathways and Logical Relationships

The primary application of quantifying this compound is in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship in Pharmacokinetic Studies

Application Notes and Protocols for the Use of 4-Hydroxycephalotaxine as an Internal Standard in the Bioanalysis of Cephalotaxus Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cephalotaxus alkaloids, a class of phytochemicals isolated from evergreen trees of the Cephalotaxus genus, have garnered significant interest in the pharmaceutical industry. Notably, homoharringtonine (HHT), an ester of cephalotaxine, is an FDA-approved therapeutic for chronic myeloid leukemia (CML). The development and validation of robust bioanalytical methods are paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of these potent compounds. The use of a suitable internal standard (IS) is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.

4-Hydroxycephalotaxine, a naturally occurring, oxygenated derivative of cephalotaxine, presents itself as an ideal candidate for an internal standard in the analysis of other Cephalotaxus alkaloids like HHT.[1] Its structural similarity ensures comparable behavior during extraction and chromatographic separation, while its different mass allows for distinct detection by mass spectrometry.

These application notes provide a detailed protocol for the quantification of homoharringtonine in human plasma using this compound as an internal standard via a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the FDA.[2][3][4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84567-08-8 | N/A |

| Molecular Formula | C18H21NO5 | N/A |

| Molecular Weight | 331.36 g/mol | N/A |

| Appearance | Powder | N/A |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | N/A |

| Source | Isolated from the bark of Cephalotaxus fortunei. | N/A |

Experimental Protocols

Materials and Reagents

-

Homoharringtonine (HHT) reference standard

-

This compound (Internal Standard) reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve HHT and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the HHT stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following is a representative LC-MS/MS method. Parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1.0 min: 5% B; 1.0-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

| Capillary Voltage | 4000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Homoharringtonine (HHT) | 546.3 | 298.3 | 25 |

| This compound (IS) | 332.1 | 254.1 | 20 |

Note: The MRM transition for HHT is based on published data.[5] The transition for this compound is a predicted value based on its structure and may require optimization.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][3][4]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Homoharringtonine | 0.5 - 500 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |

| Low QC | 1.5 | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC | 75 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 400 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | > 80 | 85-115 |

| High QC | 400 | > 80 | 85-115 |

Visualizations

Caption: Workflow for the quantification of homoharringtonine using this compound as an internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of homoharringtonine in human plasma using this compound as an internal standard. The structural similarity of this compound to the analyte of interest makes it an excellent choice for an internal standard, ensuring reliable and accurate results. The described LC-MS/MS method is sensitive, specific, and can be validated to meet regulatory requirements for bioanalytical assays. This methodology can serve as a valuable tool for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical chemistry who are working with Cephalotaxus alkaloids.

References

- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 4. fda.gov [fda.gov]

- 5. High-throughput simultaneous screen and counterscreen identifies homoharringtonine as synthetic lethal with von Hippel-Lindau loss in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Hydroxycephalotaxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing the in vitro cytotoxicity of 4-Hydroxycephalotaxine, a derivative of the natural alkaloid Cephalotaxine. Due to the limited publicly available data specifically for this compound, this document leverages data from its parent compound, Cephalotaxine (CET), and other related analogs to provide a framework for its evaluation.

Introduction

Cephalotaxine and its esters are a class of alkaloids isolated from plants of the Cephalotaxus genus, which have demonstrated significant antineoplastic activity.[1][2] While Homoharringtonine, an ester of Cephalotaxine, is an approved drug for leukemia, the cytotoxic potential of other derivatives like this compound is of considerable interest.[1] In vitro cytotoxicity assays are fundamental first steps in the evaluation of novel anti-cancer drug candidates. These assays determine a compound's ability to inhibit cell growth or induce cell death in various cancer cell lines.

Quantitative Cytotoxicity Data of Cephalotaxine and Analogs

The following tables summarize the reported cytotoxic activities of Cephalotaxine and other related alkaloids against various cancer cell lines. This data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: IC50 Values of Cephalotaxine (CET) in Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h |

| HL-60 | Acute Promyelocytic Leukemia | 4.91 |

| Jurkat | Acute T-cell Leukemia | 5.54 |

| MoLT-4 | Acute Lymphoblastic Leukemia | 7.08 |

| NB4 | Acute Promyelocytic Leukemia | 16.88 |

| Raji | Burkitt's Lymphoma | 18.08 |